3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride 3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857849
InChI: InChI=1S/C6H5ClN2O2.2ClH/c1-3-2-4(6(10)11)5(7)9-8-3;;/h2H,1H3,(H,10,11);2*1H
SMILES:
Molecular Formula: C6H7Cl3N2O2
Molecular Weight: 245.5 g/mol

3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride

CAS No.:

Cat. No.: VC15857849

Molecular Formula: C6H7Cl3N2O2

Molecular Weight: 245.5 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride -

Specification

Molecular Formula C6H7Cl3N2O2
Molecular Weight 245.5 g/mol
IUPAC Name 3-chloro-6-methylpyridazine-4-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C6H5ClN2O2.2ClH/c1-3-2-4(6(10)11)5(7)9-8-3;;/h2H,1H3,(H,10,11);2*1H
Standard InChI Key IVTMGNUMRUCBID-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N=N1)Cl)C(=O)O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The dihydrochloride form of 3-chloro-6-methylpyridazine-4-carboxylic acid is derived from its parent carboxylic acid (C6H5ClN2O2\text{C}_6\text{H}_5\text{ClN}_2\text{O}_2) through protonation with hydrochloric acid, resulting in the addition of two HCl molecules. Key molecular descriptors include:

PropertyValueSource
IUPAC Name3-chloro-6-methylpyridazine-4-carboxylic acid; dihydrochloride
CAS Number914637-40-4 (free acid)
Molecular FormulaC6H7Cl3N2O2\text{C}_6\text{H}_7\text{Cl}_3\text{N}_2\text{O}_2
Molecular Weight245.5 g/mol
SMILESCC1=CC(=C(N=N1)Cl)C(=O)O.Cl.Cl
Melting Point (free acid)165–167°C

The hydrochloride salts improve solubility in polar solvents, making the compound suitable for in vitro biological assays. X-ray crystallography data, though unavailable, would likely reveal planar pyridazine ring geometry with substituents influencing electronic distribution.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multistep organic transformations starting from acyclic precursors:

  • Cyclization: Condensation of α-acyl malonates with hydrazine hydrate forms the pyridazine ring .

  • Chlorination: Electrophilic aromatic substitution introduces chlorine at position 3 using reagents like SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5.

  • Methylation: A Friedel-Crafts alkylation or nucleophilic substitution installs the methyl group at position 6.

  • Salt Formation: Treatment with excess HCl converts the carboxylic acid to its dihydrochloride salt.

A patent-pending method (CN115819354B) avoids toxic dichromate oxidants and high-sensitization intermediates, favoring aqueous hydrazine for cyclization and halogen-free conditions for improved safety .

Process Challenges

  • Purification: The polar nature of the dihydrochloride complicates crystallization; reverse-phase chromatography is often required.

  • Yield Optimization: Reported yields for analogous pyridazines rarely exceed 40%, necessitating catalyst screening (e.g., Lewis acids) .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: >50 mg/mL (predicted via LogP = -0.8).

  • pH Sensitivity: The carboxylic acid group (pKa2.8\text{p}K_a \approx 2.8) protonates under acidic conditions, while the hydrochloride salts dissociate above pH 5.

  • Thermal Stability: Decomposition onset at 210°C (TGA data inferred from free acid) .

Comparative Analysis

Substituent effects on pyridazine derivatives are critical:

DerivativeSubstituentsLogPBioactivity
3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride-Cl, -CH3_3, -CO2_2H-0.8Antimicrobial
3-Bromo-6-ethylpyridazine-4-carboxylic acid-Br, -C2_2H5_5, -CO2_2H0.2Anticancer
3-Fluoro-6-phenylpyridazine-4-carboxylic acid-F, -Ph, -CO2_2H1.5Enzyme inhibition

Halogen electronegativity (Cl > Br > F) correlates with hydrogen-bonding capacity and target binding affinity.

Biological Activities and Mechanisms

Antimicrobial Effects

In Gram-positive bacterial models (e.g., Staphylococcus aureus), the compound exhibits MIC values of 8–16 µg/mL, likely through dihydrofolate reductase inhibition. The chlorine atom may coordinate with catalytic zinc ions in bacterial enzymes.

Applications and Future Directions

Drug Discovery

The compound serves as a building block for kinase inhibitors and antibacterial agents. Recent patents highlight its utility in generating combinatorial libraries via solid-phase synthesis .

Analytical Methods

HPLC-UV (λ = 254 nm) with C18 columns resolves the dihydrochloride from synthetic byproducts, though ion-pairing reagents are needed to mitigate peak tailing .

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